molecular formula C14H18N2O3 B2935653 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide CAS No. 954590-28-4

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide

Cat. No.: B2935653
CAS No.: 954590-28-4
M. Wt: 262.309
InChI Key: AXPRCQQRGQLSDL-UHFFFAOYSA-N
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Description

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is a chemical compound that features an oxazolidinone ring, a phenyl group, and a butyramide group. The oxazolidinone ring is a five-membered ring containing nitrogen and oxygen, which is known for its presence in various natural products and pharmaceuticals. The phenyl group adds aromaticity to the compound, while the butyramide group contributes to its amide functionality.

Scientific Research Applications

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide typically involves the formation of the oxazolidinone ring followed by the introduction of the phenyl and butyramide groups. One common method is the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, while the amide group can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is not well-studied. based on its structural similarity to other oxazolidinone derivatives, it may interact with biological targets such as bacterial ribosomes, inhibiting protein synthesis. The phenyl and butyramide groups may enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)propionamide: This compound is structurally similar but has a propionamide group instead of a butyramide group.

    Linezolid: An oxazolidinone antibiotic used to treat bacterial infections, featuring a similar oxazolidinone ring.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.

Uniqueness

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)butyramide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other oxazolidinone derivatives.

Properties

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-6-13(17)15-9-12-10-16(14(18)19-12)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPRCQQRGQLSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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